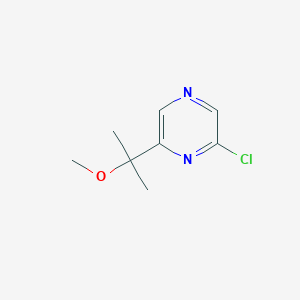
Ethyl 4-aminoquinazoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-aminoquinazoline-2-carboxylate is a heterocyclic organic compound with the molecular formula C11H11N3O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminoquinazoline-2-carboxylate typically involves the condensation of anthranilic acid with ethyl cyanoacetate, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-aminoquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can convert it into 4-aminoquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halides.
Major Products:
Oxidation: Quinazoline-2,4-dicarboxylate derivatives.
Reduction: 4-aminoquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-aminoquinazoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl 4-aminoquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK) by competitive binding at the ATP site, leading to the disruption of cell signaling pathways involved in cancer cell proliferation . Additionally, it can act as an antagonist to various receptors, modulating biological responses .
Comparación Con Compuestos Similares
Ethyl 4-aminoquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
4-aminoquinazoline: Similar in structure but lacks the ethyl ester group.
Quinoxaline derivatives: These compounds have a similar bicyclic structure but differ in the position and type of nitrogen atoms.
Thiazole derivatives: These compounds contain a sulfur atom in the ring structure, offering different biological activities .
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 4-aminoquinazoline-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3,(H2,12,13,14) |
Clave InChI |
ITTNRKSYHIROFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)






![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)

